2-Chloro-5-[(2-ethyl-1-piperidinyl)sulfonyl]-aniline
Overview
Description
2-Chloro-5-[(2-ethyl-1-piperidinyl)sulfonyl]-aniline, also known as 2-C-5-EPSA, is an organic compound that is widely used in the laboratory for various purposes. It is a colorless, water-soluble solid with a molecular weight of about 340 g/mol. 2-C-5-EPSA is a member of the class of compounds known as amides and is used in various scientific applications, including synthesis, drug discovery, and biochemistry.
Scientific Research Applications
Synthesis of Promising Anticancer Agents
2-Chloro-5-[(2-ethyl-1-piperidinyl)sulfonyl]-aniline, or its structural analogs, have been used in the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, which were evaluated as potential anticancer agents. The synthesized compounds showed promise in inhibiting cancer cell growth, indicating the potential of 2-Chloro-5-[(2-ethyl-1-piperidinyl)sulfonyl]-aniline derivatives in the development of new cancer treatments (Rehman et al., 2018).
Development of Functionalized Piperidine Derivatives
This chemical has been involved in the preparation of functionalized piperidine derivatives from pseudo five-component reactions. The reaction demonstrates an efficient and one-pot quantitative procedure, highlighting its role in the synthesis of complex organic compounds (Shaterian & Azizi, 2013).
Chlorination and Oxidation of Aryls
The compound or its related structures have been utilized in the chlorination and oxidation of aryls under aqueous conditions. This indicates its utility in chemical synthesis and modifications of organic compounds, especially in introducing chlorine atoms ortho to the amide directing group (Vinayak et al., 2018).
Antibacterial Applications
Derivatives of 2-Chloro-5-[(2-ethyl-1-piperidinyl)sulfonyl]-aniline have been synthesized and evaluated for their antibacterial potentials. The studies found that certain compounds bearing the piperidinyl-1,3,4-oxadiazole heterocyclic cores demonstrated moderate inhibitory effects on various bacterial strains (Iqbal et al., 2017).
properties
IUPAC Name |
2-chloro-5-(2-ethylpiperidin-1-yl)sulfonylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O2S/c1-2-10-5-3-4-8-16(10)19(17,18)11-6-7-12(14)13(15)9-11/h6-7,9-10H,2-5,8,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNHRNRRJMTXHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-[(2-ethyl-1-piperidinyl)sulfonyl]-aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.